1,2-dimethyl-1H-Imidazol-5-amine
Overview
Description
Synthesis Analysis
The synthesis of imidazole derivatives, similar to 1,2-dimethyl-1H-Imidazol-5-amine, involves novel and efficient methodologies. For instance, the use of 2,6-dimethylpyridinium trinitromethanide as a novel nanostructured molten salt and green catalyst efficiently catalyzes the synthesis of tetrasubstituted imidazole derivatives through a one-pot, four-component condensation reaction under solvent-free conditions (Zolfigol et al., 2015). This method is highlighted for its effective catalysis, excellent cost-effectiveness, and reusability of the catalyst.
Molecular Structure Analysis
The molecular structure of imidazole derivatives, including 1,2-dimethyl-1H-Imidazol-5-amine, can be complex and varied. Studies utilizing techniques like X-ray diffraction analysis and NMR spectroscopy are essential for characterizing these structures. For example, the synthesis and characterization of imidazolidin-2-ones provided insights into the structural features of imidazole derivatives, confirming their molecular structure through X-ray diffraction analysis (Kravchenko et al., 2008).
Chemical Reactions and Properties
Imidazole derivatives undergo various chemical reactions, leading to a wide range of products with different properties. For instance, the synthesis of novel imidazo[1,2-a]imidazole-3-amine and imidazo[2,1-c][1,2,4]triazole-5-amine derivatives through a multi-component one-pot synthesis under controlled microwave heating demonstrates the chemical versatility of imidazole compounds (Sadek et al., 2018).
Physical Properties Analysis
The physical properties of imidazole derivatives are influenced by their molecular structure. For example, studies on tetrazole derivatives related to imidazole compounds revealed their geometric features and the essential interaction of functional groups with the pi system of the core structure, affecting their physical properties (Lyakhov et al., 2008).
Scientific Research Applications
UV-Curable Epoxide Resins
- Application : 1,2-dimethyl-1H-Imidazol-5-amine is used in UV-curable epoxide resins as a tertiary amine.
- Effect : It impacts UV/thermal conversions, thermal properties, and adhesion strengths for various substrates.
- Potential : Shows promise for advanced opto-electronic applications due to its effect on physical properties like glass transition temperature and coefficient of thermal expansion.
- Reference : (Chiang & Hsieh, 2008).
Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles
- Application : Utilized in the synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives.
- Method : Involves a solvent-free medium using specific catalysts.
- Reference : (Ran, Li, & Zhang, 2015).
Dual-Sensitive Probe Development
- Application : Serves as a dual-sensitive probe for the determination of free amines in environmental water.
- Features : Exhibits sensitivity to fluorescence and mass spectrometry ionization.
- Reference : (You et al., 2010).
Synthesis in Molten Salt and Green Catalysts
- Application : Aids in the synthesis of imidazole derivatives under environmentally friendly conditions.
- Benefits : Effective catalysis with excellent cost-effectiveness and reusability of the catalyst.
- Reference : (Zolfigol et al., 2015).
pH-Sensitive Spin Probes
- Application : In the synthesis of pH-sensitive spin probes.
- Process : Involves treatment with AlkMgX and subsequent oxidation.
- Reference : (Kirilyuk et al., 2003).
Synthesis of Fluorinated Purines and Thiapurines
- Application : Reacts with various isocyanates and triazines to lead to thiapurines and purines with trifluoromethyl groups.
- Reference : (Iaroshenko et al., 2007).
Electrophilic Properties in Nucleophilic Reactions
- Application : Allows the introduction of nucleophilic building blocks.
- Reactions : Involves reactions with selected amines and synthesis of fused imidazoles.
- Reference : (Atzrodt et al., 2000).
Green Synthesis of Novel Derivatives
- Application : Facilitates green synthesis of novel 1H-imidazo[1,2-a]imidazole-3-amine and imidazo[2,1-c][1,2,4]triazole-5-amine derivatives.
- Method : Uses a multi-component one-pot synthesis under controlled microwave heating.
- Reference : (Sadek et al., 2018).
Antibacterial and Antifungal Agents
- Application : Serves as a precursor in synthesizing compounds with potential antimicrobial properties.
- Testing : Compounds were tested against various bacteria and fungi.
- Reference : (Desai et al., 2012).
Synthesis of Nitrogen-Rich Compounds
- Application : Useful in synthesizing nitrogen-rich imidazole, 1,2,4-triazole, and tetrazole-based molecules.
- Potential : These compounds have applications in nitrogen-rich gas generators.
- Reference : (Srinivas, Ghule, & Muralidharan, 2014).
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
The development of novel methods for the regiocontrolled synthesis of substituted imidazoles, including 1,2-dimethyl-1H-imidazol-5-amine, is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed . Therefore, expedient methods for the synthesis of imidazoles are both highly topical and necessary .
properties
IUPAC Name |
2,3-dimethylimidazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-4-7-3-5(6)8(4)2/h3H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBBPEZNHKKEKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401001633 | |
Record name | 1,2-Dimethyl-1H-imidazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401001633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-dimethyl-1H-Imidazol-5-amine | |
CAS RN |
80912-09-0 | |
Record name | 5-Amino-1,2-dimethylimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080912090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dimethyl-1H-imidazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401001633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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